

Commercial Sources and Application Notes for SNAP-7941

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Compound of Interest

Compound Name: SNAP-7941

Cat. No.: B1681885

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For researchers, scientists, and drug development professionals investigating the role of the melanin-concentrating hormone receptor 1 (MCHR1), **SNAP-7941** serves as a potent and selective antagonist. This document provides a comprehensive overview of commercial sources for purchasing **SNAP-7941** and detailed application notes, including experimental protocols and signaling pathway information, to facilitate its effective use in research.

Commercial Availability of MCHR1 Antagonists

SNAP-7941 and its closely related analog, SNAP 94847 hydrochloride, can be procured from several commercial suppliers. While the availability of **SNAP-7941** may be limited to custom synthesis, SNAP 94847 hydrochloride is more readily available and serves as an excellent tool compound for studying MCHR1 antagonism. The table below summarizes the key information for these compounds from various vendors.

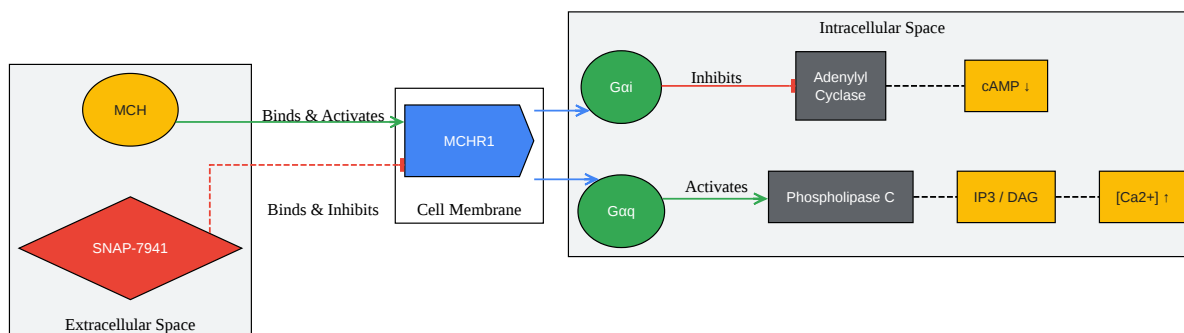
Compound Name	Supplier	Catalog Number	Purity	Available Quantities	Price
SNAP-7941	MedchemExpress	HY-11084	>98%	Inquire	Request Quote
MedKoo Biosciences	532761	>98%	Custom Synthesis (≥1g)	Request Quote[1]	
Probechem	PC-61528	>98%	Inquire	Request Quote[2]	
SNAP 94847 hydrochloride	Tocris Bioscience	3347	≥98% (HPLC)	10 mg, 50 mg	~\$309 for 10 mg[3]
TargetMol	T6659	99.85%	5 mg, 10 mg, 25 mg, 50 mg	\$41 for 5 mg[4]	

Mechanism of Action and Signaling Pathway

SNAP-7941 is a selective and competitive antagonist of the MCHR1, a G protein-coupled receptor (GPCR). MCHR1 is primarily expressed in the brain and is involved in the regulation of energy balance, mood, and appetite. The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 activates downstream signaling pathways, primarily through Gai and Gαq proteins.

- **Gai Pathway:** Activation of the Gai subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
- **Gαq Pathway:** Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium (Ca²⁺) concentrations.

SNAP-7941 competitively binds to MCHR1, preventing the binding of MCH and thereby inhibiting these downstream signaling events. This antagonism is the basis for its observed effects on appetite, anxiety, and depression in preclinical models.



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MCHR1 Signaling Pathway and **SNAP-7941** Inhibition.

Experimental Protocols

The following are detailed protocols for common in vitro assays used to characterize the activity of MCHR1 antagonists like **SNAP-7941**. These are based on methodologies described in the scientific literature.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of a compound for the MCHR1.

Materials:

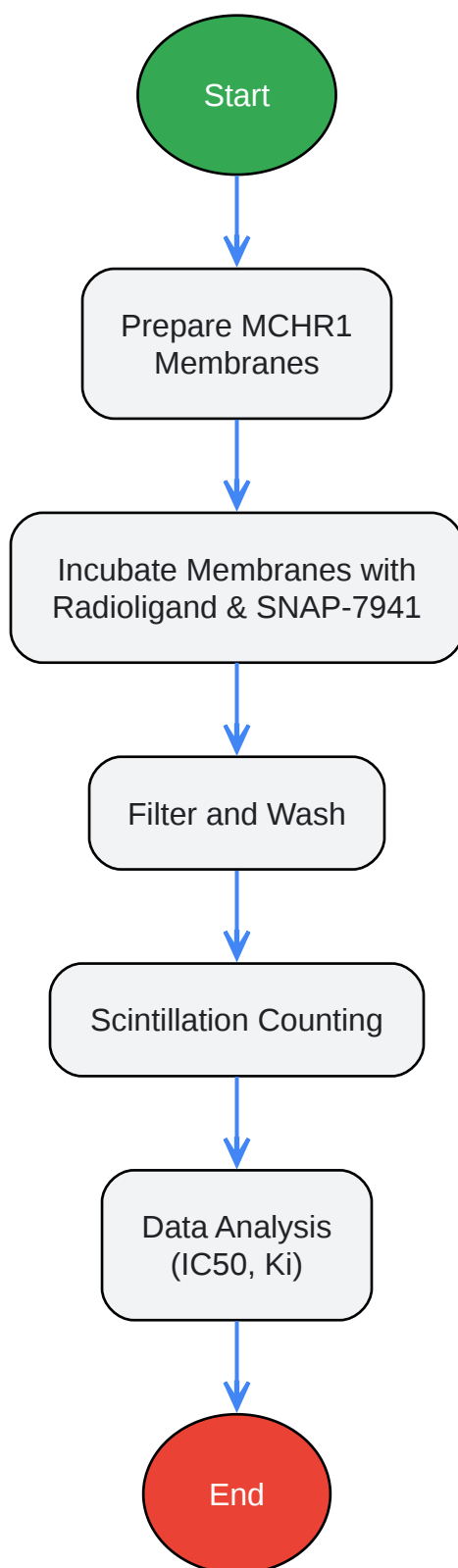
- HEK293 cells stably expressing human MCHR1
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)

- Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
- Radioligand (e.g., [³H]-**SNAP-7941** or a suitable labeled MCH peptide)
- **SNAP-7941** (or other test compounds)
- Scintillation fluid
- 96-well filter plates
- Scintillation counter

Protocol:

- Membrane Preparation:
 - Culture HEK293-MCHR1 cells to confluency.
 - Wash cells with PBS and harvest by scraping.
 - Centrifuge the cell suspension and resuspend the pellet in ice-cold membrane preparation buffer.
 - Homogenize the cells using a Dounce homogenizer or sonicator.
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 - Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
 - Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).
- Binding Reaction:
 - In a 96-well plate, add the following in order:
 - Membrane preparation (typically 10-20 µg of protein per well).

- A range of concentrations of **SNAP-7941** or the test compound.
- A fixed concentration of the radioligand (typically at or below its K_d).
- For determining non-specific binding, add a high concentration of unlabeled MCH or another known MCHR1 ligand to a set of wells.
- Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Filtration and Counting:
 - Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
 - Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Allow the filters to dry completely.
 - Add scintillation fluid to each well.
 - Count the radioactivity in each well using a scintillation counter.
- Data Analysis:
 - Subtract the non-specific binding from the total binding to obtain specific binding.
 - Plot the specific binding as a function of the log concentration of the test compound.
 - Determine the IC_{50} value from the resulting sigmoidal curve.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.



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Workflow for Radioligand Binding Assay.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the MCH-induced inhibition of cAMP production.

Materials:

- CHO-K1 or HEK293 cells stably expressing human MCHR1
- Cell culture medium
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Forskolin
- MCH peptide
- **SNAP-7941** (or other test compounds)
- cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

Protocol:

- Cell Plating:
 - Seed the MCHR1-expressing cells into a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.
- Compound Treatment:
 - Wash the cells with assay buffer.
 - Pre-incubate the cells with various concentrations of **SNAP-7941** for 15-30 minutes at 37°C.
- Agonist Stimulation:
 - Add a fixed concentration of MCH (typically the EC80 concentration) and a fixed concentration of forskolin to all wells (except for the basal control). Forskolin is used to

stimulate cAMP production.

- Incubate the plate for 30-60 minutes at 37°C.
- cAMP Measurement:
 - Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
- Data Analysis:
 - Plot the cAMP levels as a function of the log concentration of **SNAP-7941**.
 - Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the MCH-induced response.

Conclusion

SNAP-7941 and its analogs are invaluable tools for investigating the physiological and pathological roles of the MCHR1. The information and protocols provided herein are intended to guide researchers in the procurement and effective utilization of these compounds. For optimal results, it is recommended to consult the specific datasheets provided by the suppliers and the detailed methodologies in the cited primary literature.

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References

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- 3. Tocris Bioscience SNAP 94847 hydrochloride 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.nl]
- 4. SNAP 94847 hydrochloride | Melanin-concentrating Hormone | TargetMol [targetmol.com]

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